molecular formula C19H17ClN2O3S2 B2970657 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 919853-41-1

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide

Cat. No.: B2970657
CAS No.: 919853-41-1
M. Wt: 420.93
InChI Key: IVGURRDIAQWTNH-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3) in dry toluene . The reaction mixture is heated to reflux for several hours, followed by cooling and dilution with dichloromethane (DCM). The product is then purified through crystallization or chromatography.

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of both chlorophenyl and ethanesulfonyl groups, which contribute to its distinct biological activities.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-2-27(24,25)16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-26-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGURRDIAQWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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